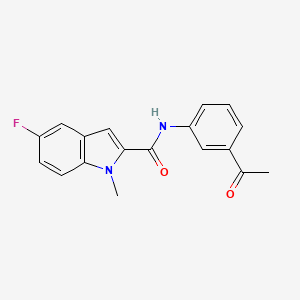![molecular formula C16H12N6O B12176238 N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide](/img/structure/B12176238.png)
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic aromatic amides This compound is characterized by the presence of a tetrazole ring and an indole moiety, which are known for their significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the indole moiety. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles. For instance, 5-phenyl-1H-tetrazole can be synthesized by reacting benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, could be explored to minimize the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the tetrazole or indole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the tetrazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like DMF or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or indole rings, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes and interactions due to its ability to bind to specific biomolecules.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the levels of uric acid in the body, providing therapeutic benefits for conditions like gout . The tetrazole ring plays a crucial role in this interaction by forming hydrogen bonds and stabilizing the enzyme-inhibitor complex .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: This compound also contains a tetrazole ring and has been studied as a xanthine oxidase inhibitor.
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide: Another tetrazole-containing compound with potential therapeutic applications.
Uniqueness
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide is unique due to the presence of both the tetrazole and indole moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a broader range of interactions with biological targets, enhancing its potential as a versatile research tool and therapeutic agent .
Propiedades
Fórmula molecular |
C16H12N6O |
|---|---|
Peso molecular |
304.31 g/mol |
Nombre IUPAC |
N-[3-(tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C16H12N6O/c23-16(14-5-2-6-15-13(14)7-8-17-15)19-11-3-1-4-12(9-11)22-10-18-20-21-22/h1-10,17H,(H,19,23) |
Clave InChI |
VESJKURMALDMQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=C4C=CNC4=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12176162.png)

![N-(3-bromophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12176179.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12176181.png)

![4-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide](/img/structure/B12176196.png)
![1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B12176197.png)

![6-{[(2-methyl-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B12176205.png)



![N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12176212.png)
